Spiro[3.3]heptan-1-ylmethanamine is a chemical compound characterized by its unique spirocyclic structure, where two cycloalkane rings are interconnected through a single carbon atom. This compound belongs to the class of spiro compounds, which have gained attention due to their distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of spiro[3.3]heptan-1-ylmethanamine is , with a molecular weight of 125.21 g/mol. Its IUPAC name is spiro[3.3]heptan-3-ylmethanamine, and it has several structural identifiers including InChI and SMILES notations that facilitate its identification in chemical databases .
The synthesis of spiro[3.3]heptan-1-ylmethanamine typically involves the formation of the spirocyclic core followed by the introduction of the methanamine group. A common synthetic route includes:
The synthesis may utilize various reagents and conditions, including:
The molecular structure of spiro[3.3]heptan-1-ylmethanamine features:
Key structural data include:
Spiro[3.3]heptan-1-ylmethanamine can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for spiro[3.3]heptan-1-ylmethanamine involves its interaction with biological targets such as enzymes and receptors. The unique spirocyclic structure allows it to fit into specific binding sites, potentially modulating enzymatic activity or receptor function. This interaction can lead to various biological effects, making it a subject of interest in pharmacological studies .
While specific physical properties like density and boiling point may vary based on purity and sample conditions, general characteristics include:
Key chemical properties include:
Relevant data include:
Property | Value |
---|---|
Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | spiro[3.3]heptan-3-ylmethanamine |
InChI Key | BETZWHQPTWVESS-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(C1)CCC2CN |
Spiro[3.3]heptan-1-ylmethanamine has several applications in scientific research and industry:
Spiro[3.3]heptan-1-ylmethanamine (systematic name: 1-(aminomethyl)spiro[3.3]heptane) represents a structurally constrained, three-dimensional scaffold gaining significant traction in contemporary drug discovery. Its emergence aligns with the medicinal chemistry paradigm shift toward saturated, sp³-rich frameworks that replace planar aromatic systems to improve target selectivity, metabolic stability, and physicochemical properties. Historically, the spiro[3.3]heptane core was first synthesized as dicarboxylic acid derivatives ("Fecht's acid") in the early 20th century via malonic ester alkylation [8]. However, its aminomethyl-functionalized variant only became synthetically accessible in the past decade, enabled by advances in strained-molecule methodologies. A pivotal 2024 study demonstrated spiro[3.3]heptane’s role as a saturated bioisostere for meta- and para-substituted benzenes in clinical agents like sonidegib (anticancer) and benzocaine (anesthetic) [10]. This validation spurred interest in functionalized derivatives like Spiro[3.3]heptan-1-ylmethanamine as patent-free building blocks for novel bioactive molecules.
Synthetic accessibility remains crucial for adoption. Early routes relied on low-yielding cyclizations or unstable intermediates, but modern approaches leverage strain-release rearrangements. For instance, 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes undergo nucleophilic addition followed by acid-mediated semipinacol rearrangement to furnish substituted spiro[3.3]heptan-1-ones—key precursors to the aminomethyl derivative [1]. This method achieves regio- and stereospecificity, enabling chiral synthesis. Commercially, derivatives like 1-(aminomethyl)spiro[3.3]heptan-1-ol (CAS: 2883476-84-2) are now catalogued by suppliers (e.g., Enamine, MolPort), reflecting industrial demand [4] [7].
Table 1: Key Spiro[3.3]heptan-1-ylmethanamine Derivatives in Medicinal Chemistry
Compound Name | CAS Number | Key Structural Features | Reported Bioactivity |
---|---|---|---|
Spiro[3.3]heptan-1-ylmethanamine | 71744108-7 | Primary amine at C1 methylene | GPCR modulator scaffold [3] |
1-(Aminomethyl)spiro[3.3]heptan-1-ol | 2883476-84-2 | β-Amino alcohol functionalization | Chiral building block [4] |
tert-Butyl (6-(aminomethyl)spiro[3.3]heptan-2-yl)carbamate | – | BOC-protected diamine | Intermediate for peptide mimetics [9] |
The topological novelty of Spiro[3.3]heptan-1-ylmethanamine stems from its fusion of two cyclobutane rings sharing a central quaternary carbon (spiroatom), creating a rigid, three-dimensional architecture. This geometry imposes non-coplanar exit vectors (109.5° bond angles) contrasting sharply with the 120° linearity of benzene rings [8] [10]. The aminomethyl group (–CH₂NH₂) at C1 projects into a distinct spatial quadrant, enabling precise vectorial display of pharmacophores toward complementary binding pockets. Conformational analyses reveal exceptionally low ring puckering energy barriers (<5 kcal/mol), ensuring minimal strain upon target binding while restricting rotational freedom—a key advantage over flexible chain amines.
This scaffold’s significance lies in its ability to mimic substituted phenyl rings while mitigating aromaticity-related liabilities. Quantitative bioisosterism studies show that spiro[3.3]heptane matches benzene’s steric volume (∼78 ų vs. 75 ų) but with reduced surface area (∼180 Ų vs. 230 Ų) and improved solubility (cLogP reduction by 1–2 units) [10]. The aminomethyl derivative specifically serves as a conformationally restricted analog of 4-aminomethyl benzene or flexible γ-aminobutyric acid (GABA) derivatives. For example, in glutamate receptor probes, its incorporation yielded potent inhibitors of H. pylori glutamate racemase by "freezing" rotatable bonds into bioactive conformations [6].
Table 2: Bioisosteric Parameters: Spiro[3.3]heptan-1-ylmethanamine vs. Benzylamine
Parameter | Spiro[3.3]heptan-1-ylmethanamine | Benzylamine | Advantage |
---|---|---|---|
Van der Waals Volume (ų) | 78 | 75 | Near-perfect steric match |
Polar Surface Area (Ų) | 26 (amine only) | 26 (amine only) | Identical H-bonding potential |
cLogP | 0.9 (calculated) | 1.1 | Slight hydrophilicity gain |
Dipole Moment (Debye) | ∼2.5 (directionally variable) | ∼1.3 (fixed) | Tunable electrostatic interactions |
Conformational Flexibility | 1–2 rotatable bonds | 2 rotatable bonds | Enhanced rigidity |
Synthetically, the stereochemical diversity is exploitable. Chiral centers can be introduced at C2, C3, C5, or C6 via asymmetric synthesis (e.g., Ellman’s sulfinamide auxiliaries) [1] [6]. This allows creation of enantiopure derivatives where the aminomethyl group’s spatial orientation is precisely controlled—critical for chiral target engagement. For instance, in spirocyclic glutamic acid analogs, each stereoisomer exhibited distinct activity profiles at ionotropic glutamate receptors due to differential binding mode adoption [6]. Such studies underscore this scaffold’s role in probing ligand-receptor geometry.
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: